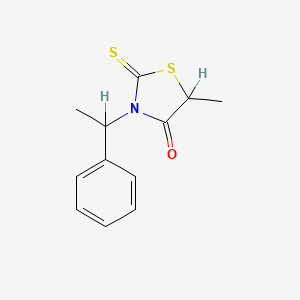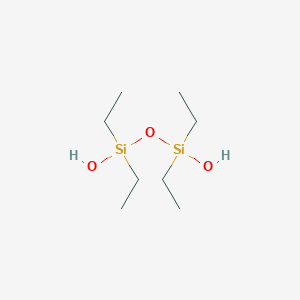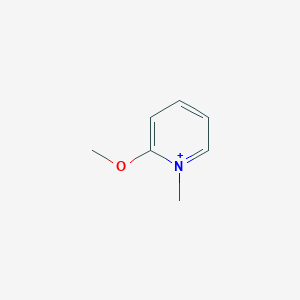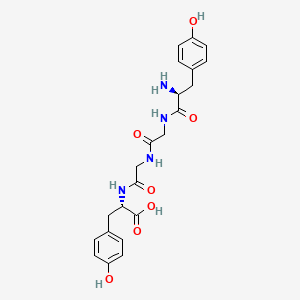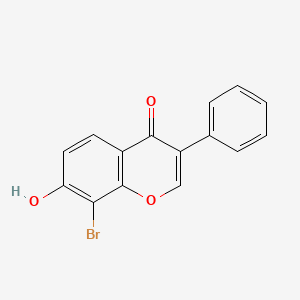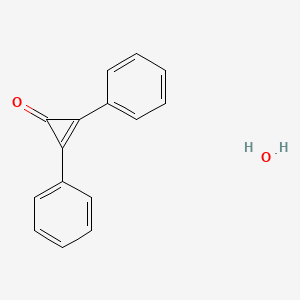![molecular formula C23H36O6 B14703186 [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asebotoxin II is a highly toxic compound belonging to the class of grayanoids, which are diterpenoid toxins found in plants of the Ericaceae family, such as Rhododendron and Pieris . These compounds are known for their complex structures and significant biological activities, including their ability to modulate sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asebotoxin II involves multiple steps, starting from simpler diterpenoid precursors. The stereostructure of Asebotoxin II was elucidated through various chemical and physical methods . detailed synthetic routes and reaction conditions specific to Asebotoxin II are not extensively documented in the literature.
Industrial Production Methods
Industrial production of Asebotoxin II is not common due to its high toxicity and limited commercial applications. Most of the compound is extracted from natural sources, particularly from plants in the Ericaceae family .
Chemical Reactions Analysis
Types of Reactions
Asebotoxin II undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the diterpenoid structure.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Asebotoxin II has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of grayanoids.
Biology: Investigated for its effects on sodium channels in cell membranes.
Medicine: Studied for its potential use in developing analgesic and sedative drugs.
Industry: Explored for its insecticidal and antifeeding properties.
Mechanism of Action
Asebotoxin II exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including dizziness, weakness, and hypotension .
Comparison with Similar Compounds
Asebotoxin II is similar to other grayanoids, such as:
Grayanotoxin I: Known for its high toxicity and similar mechanism of action.
Asebotoxin I: Another toxic diterpenoid found in the same plant family.
Rhodojaponin III: Exhibits similar biological activities and structural features.
Despite these similarities, Asebotoxin II is unique due to its specific stereochemistry and the particular effects it has on sodium channels .
Properties
Molecular Formula |
C23H36O6 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(1S,3S,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17-,19+,21+,22-,23-/m0/s1 |
InChI Key |
VVXZWGWGAMWPOU-GSFJOQPQSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
Canonical SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




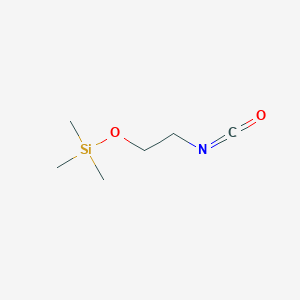
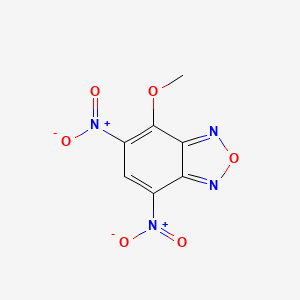
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

